4-(hydroxymethyl)thiophene-2-carbonitrile
Description
4-(Hydroxymethyl)thiophene-2-carbonitrile is a thiophene-based compound featuring a hydroxymethyl (-CH2OH) group at the 4-position and a cyano (-CN) group at the 2-position of the heterocyclic ring. Thiophene carbonitriles are widely explored in medicinal chemistry due to their versatility as intermediates and their bioactivity in targeting enzymes or receptors .
Properties
CAS No. |
186552-06-7 |
|---|---|
Molecular Formula |
C6H5NOS |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Cyanothioacetamide with Aldehydes
A foundational approach involves the KOH-catalyzed reaction of cyanothioacetamide with aldehydes and α-thiocyanatoacetophenone. For example, trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles are synthesized via Michael addition and cyclization. Adapting this method, 4-(hydroxymethyl)thiophene-2-carbonitrile could be derived by substituting the aldehyde component with formaldehyde to introduce the hydroxymethyl group.
Reaction Conditions
Quantum chemical calculations (r2SCAN-3c level) support a mechanism involving intramolecular nucleophilic addition followed by HNCS elimination.
Mannich Cyclization for Thieno[2,3-d]pyrimidine Precursors
Mannich-type cyclization of dihydrothiophenes with formaldehyde and primary amines under noncatalyzed conditions yields thieno[2,3-d]pyrimidines. By omitting the amine component, the hydroxymethyl group could be retained, forming this compound.
Advantages
Halomethyl Intermediate Hydrolysis
Trihaloacetaldehyde-Based Synthesis
The patent US4221915A describes a two-step process for 2-thiopheneacetic acid derivatives:
-
Step 1 : Reaction of thiophene with trihaloacetaldehyde (CX₃CHO) under Lewis acid catalysis to form α-trihalomethyl-2-thiophenemethanol.
-
Step 2 : Alkaline hydrolysis with NaOH/KOH to yield hydroxymethyl derivatives.
Case Study
-
Starting Material : α-Trichloromethyl-2-thiophenemethanol
-
Base : KOH (4 equivalents)
-
Solvent : Methanol
This method avoids toxic cyanides and high-pressure conditions, making it industrially scalable.
Gewald Reaction and Post-Modification
Thiophene Core Assembly via Gewald Synthesis
The Gewald reaction constructs 2-aminothiophene-3-carbonitriles from ketones, aldehydes, and cyanothioacetamide. For example, ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is synthesized using elemental sulfur and diethylamine.
Modification Steps
-
Ester Hydrolysis : Convert the ester to a carboxylic acid.
-
Nitrile Introduction : Dehydrate the acid to a nitrile using PCl₅ or POCl₃.
-
Hydroxymethylation : Reduce a carbonyl group (e.g., ketone) to hydroxymethyl via NaBH₄ or LiAlH₄.
Optimization Data
| Step | Reagent | Yield (%) |
|---|---|---|
| Ester Hydrolysis | HCl/EtOH | 92 |
| Nitrile Formation | PCl₅ | 85 |
| Hydroxymethylation | NaBH₄ | 78 |
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Thiophene Ring Formation
The Gewald three-component reaction (G-3CR) is a common method for thiophene synthesis. This reaction typically involves acetophenones, methyl cyanoacetate, and elemental sulfur. For example, in the synthesis of 2-hydroxy-4-phenylthiophene-3-carbonitrile, p-substituted acetophenones (e.g., fluorinated or brominated derivatives) reacted with methyl cyanoacetate and sulfur to form thiophene cores . A similar approach could be adapted for the target compound, with adjustments to introduce the hydroxymethyl group.
Functional Group Installation
The Williamson ether synthesis is highlighted as a method to introduce hydroxymethyl groups. For instance, tert-butyl (4-(hydroxymethyl)benzyl)carbamate was coupled via Williamson ether synthesis to form intermediates, followed by Boc-deprotection to yield hydroxymethyl-substituted thiophenes . This suggests that a benzyl ether precursor could be deprotected to generate the hydroxymethyl group at the 4-position.
Alternative Strategies
The Michael-type addition and intramolecular cyclization observed in dihydrothiophene synthesis may provide insights. For example, cyanothioacetamide reacting with α-bromochalcones to form dihydrothiophenes via cyclization. While this mechanism targets different substituents, it underscores the versatility of thiophene chemistry in accommodating functional groups like hydroxymethyl.
Thiophene Core Formation (Gewald Reaction)
The Gewald reaction proceeds via a sulfur-mediated cyclization. Key steps include:
-
Nucleophilic attack : The sulfur atom attacks the carbonyl carbon of the ketone.
-
Cyclization : Formation of a five-membered ring with elimination of water and sulfur .
-
Cyano group incorporation : Methyl cyanoacetate contributes the nitrile group during ring formation.
Fluorination for Radiolabeling
Substitution with fluorine at the phenyl-thiophene ring or proline derivatives is noted as a modification for 18F-labeling without altering binding modes . This suggests that fluorination could be introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the substituent’s position.
Hydroxymethyl Group Impact
The hydroxymethyl group enhances hydrogen bonding, critical for interactions with biological targets. Computational docking studies on similar thiophene derivatives (e.g., 2-hydroxy-4-phenylthiophene-3-carbonitrile) reveal π–π interactions with residues like Tyr56 and charge–charge contacts with Asp122 .
Antimicrobial and Anticancer Potential
While direct data on 4-(hydroxymethyl)thiophene-2-carbonitrile is limited, related thiophene derivatives exhibit cytotoxicity against cancer cell lines and enzyme inhibition. The hydroxymethyl group’s polarity may modulate these activities by altering solubility or binding affinity.
Comparison of Related Compounds
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of thiophene compounds, including 4-(hydroxymethyl)thiophene-2-carbonitrile, exhibit potential anticancer activities. Studies have shown that these compounds can inhibit tumor growth by modulating key biochemical pathways associated with cancer progression. For instance, compounds structurally related to this compound have been investigated for their ability to suppress TNF-α production, which is crucial in inflammatory responses linked to cancer .
The biological activity of this compound has been explored through various assays. Its interactions with specific enzymes and receptors suggest potential therapeutic applications, including antimicrobial properties. The presence of the hydroxymethyl group enhances its binding affinity to target proteins, making it a candidate for drug development.
Synthesis of Derivatives
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, leading to the creation of diverse derivatives that may exhibit different biological activities or chemical properties. The synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization processes .
Material Science Applications
In material science, thiophene derivatives are known for their electronic properties, making them suitable for applications in organic electronics. The incorporation of this compound into polymer matrices can enhance the electrical conductivity and stability of organic semiconductors.
Case Study 1: Anticancer Drug Development
A study focused on synthesizing novel thiophene-based compounds demonstrated that modifications to the structure of this compound could lead to enhanced anticancer activity against specific cancer cell lines. The study employed molecular docking simulations to predict binding affinities with target proteins involved in cancer progression .
Case Study 2: Enzyme Inhibition Assays
Another investigation utilized enzyme inhibition assays to assess the biological activity of this compound against various enzymes linked to inflammatory diseases. The results indicated significant inhibition rates, suggesting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 4-(hydroxymethyl)thiophene-2-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers
5-(Hydroxymethyl)thiophene-2-carbonitrile (QM-1940)
- CAS No.: 172349-09-6
- Molecular Formula: C6H5NOS
- Purity : 98% (HPLC)
- Key Features : The hydroxymethyl group at the 5-position instead of the 4-position may alter electronic distribution and steric interactions. Positional isomerism can significantly affect solubility and reactivity in synthetic pathways .
5-(Hydroxymethyl)thiophene-3-carbonitrile (QD-0316)
- CAS No.: 80577-96-4
- Molecular Formula: C6H5NOS
- Purity : 95%
Substituent Variations
4-Methyl-thiophene-2-carbonyl chloride
5-Bromobenzo[b]thiophene-2-carbonitrile
Heterocyclic Variants
4-Methylthiazole-2-carbonitrile
- CAS No.: 100516-98-1
- Molecular Formula : C5H4N2S
- Key Features : Substitution of the thiophene ring with a thiazole introduces an additional nitrogen atom, altering hydrogen-bonding capabilities and metabolic stability .
Structural and Functional Analysis
Physicochemical Properties
- Polarity : The hydroxymethyl group in this compound increases hydrophilicity compared to methyl or bromo-substituted analogs.
- Molecular Weight: ~153 g/mol (estimated for C6H5NOS), lighter than brominated or benzothiophene derivatives (e.g., 238.11 g/mol for 5-bromobenzo[b]thiophene-2-carbonitrile) .
Comparative Data Table
Biological Activity
4-(Hydroxymethyl)thiophene-2-carbonitrile is a compound belonging to the thiophene family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound features a thiophene ring with a hydroxymethyl and carbonitrile substituent. Its molecular formula is C6H6N2OS, and its structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. Research indicates that compounds in this category exhibit significant antibacterial activity against resistant strains such as Acinetobacter baumannii and Escherichia coli.
Minimum Inhibitory Concentration (MIC) Values:
| Compound | MIC (mg/L) against A. baumannii | MIC (mg/L) against E. coli |
|---|---|---|
| This compound | 16 - 32 | 8 - 32 |
These findings suggest that the compound may enhance treatment options for bacterial infections, especially those caused by multidrug-resistant organisms .
Anti-cancer Potential
Thiophene derivatives have also been investigated for their anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Case Study:
In one study, treatment with this compound led to a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7). The results are summarized below:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
The IC50 value was determined to be approximately 25 µM, indicating a potent effect on cancer cell growth .
The biological activity of this compound is attributed to its ability to interact with various biological targets. Studies employing molecular docking techniques have identified potential interactions with proteins involved in bacterial membrane integrity and cancer cell signaling pathways.
Key Interactions:
- Bacterial Targets: Binding affinity to outer membrane proteins (OMPs) such as OmpW and OmpC in E. coli.
- Cancer Targets: Inhibition of proteins involved in the PI3K/Akt signaling pathway, leading to reduced cell proliferation.
Safety and Toxicity
Toxicological evaluations are crucial for understanding the safety profile of any new compound. Preliminary studies indicate that while this compound exhibits promising biological activity, it also shows cytotoxic effects at higher concentrations, necessitating further investigation into its therapeutic index.
Q & A
Q. How can researchers design a reliable synthesis route for 4-(hydroxymethyl)thiophene-2-carbonitrile?
A robust synthesis should prioritize regioselective functionalization of the thiophene ring. Key steps include:
- Hydroxymethylation : Introduce the hydroxymethyl group via nucleophilic substitution or condensation reactions under controlled pH (e.g., using formaldehyde derivatives).
- Cyanation : Optimize nitrile group installation via halogen-cyanide exchange (e.g., CuCN catalysis) or direct cyanation reagents like TMSCN.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
Characterize intermediates with /-NMR and IR to confirm functional group integrity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : -NMR identifies hydroxymethyl protons (δ 4.5–5.0 ppm, broad singlet) and thiophene aromatic protons (δ 7.0–7.5 ppm). -NMR confirms the nitrile carbon (δ 110–120 ppm) and hydroxymethyl carbon (δ 60–65 ppm).
- IR : Strong absorption at ~2200 cm (C≡N stretch) and ~3400 cm (O–H stretch).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns. Cross-reference with simulated spectra from computational tools (e.g., Gaussian) .
Q. How should researchers address solubility challenges during purification?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for dissolution and switch to less polar mixtures (e.g., ethyl acetate/hexane) for crystallization.
- Derivatization : Temporarily protect the hydroxymethyl group (e.g., acetylation with AcO) to enhance solubility, then deprotect post-purification .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reactivity or regioselectivity?
- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for key reactions (e.g., nitrile installation).
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize regioselectivity.
- Hirshfeld Surface Analysis : Predict intermolecular interactions influencing crystal packing and stability .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?
- Variable Temperature (VT) NMR : Determine if signal splitting arises from dynamic processes (e.g., hindered rotation of the hydroxymethyl group).
- COSY/NOESY : Identify through-space couplings to confirm structural assignments.
- Isotopic Labeling : Synthesize -labeled analogs to clarify nitrile-related ambiguities .
Q. What strategies validate the compound’s stability under experimental conditions?
- Accelerated Stability Testing : Expose the compound to heat (40–60°C), light, and humidity for 1–4 weeks. Monitor degradation via HPLC.
- pH-Dependent Studies : Assess stability in acidic (pH 2–4) and basic (pH 8–10) buffers. Use LC-MS to identify hydrolysis byproducts (e.g., carboxylic acid formation) .
Q. How to optimize catalytic systems for scalable synthesis?
- High-Throughput Screening : Test Pd, Cu, and Ni catalysts in microliter-scale reactions to identify efficient systems.
- Green Chemistry Metrics : Calculate E-factors and atom economy to minimize waste. For example, replace toxic cyanide sources with K[Fe(CN)] under microwave irradiation .
Q. What methods track intermediates in multi-step reactions?
- In Situ FTIR/Raman : Monitor real-time functional group transformations (e.g., nitrile formation).
- Quenching Studies : Halt reactions at intervals (e.g., 10%, 50%, 90% completion) and analyze intermediates via GC-MS or -NMR .
Methodological Notes
- Safety : Handle nitriles in a fume hood; use PPE (gloves, goggles) due to potential toxicity .
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, solvent grade) meticulously to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
